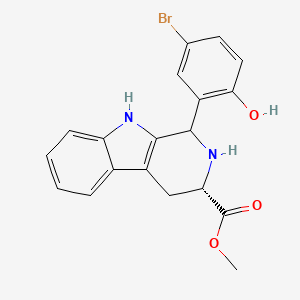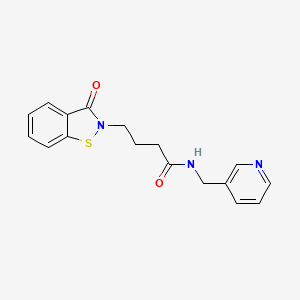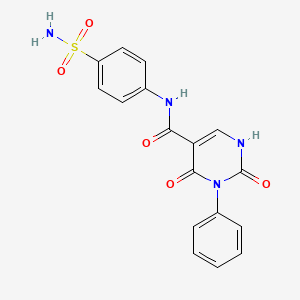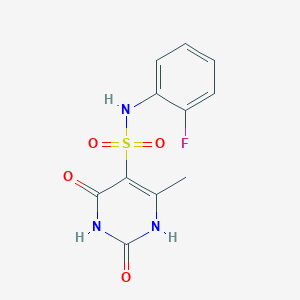![molecular formula C21H21ClN2O2 B14976894 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B14976894.png)
1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{8-CHLORO-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-3-(4-METHOXYPHENYL)PROPAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a chlorinated pyridoindole core and a methoxyphenyl group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1-{8-CHLORO-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-3-(4-METHOXYPHENYL)PROPAN-1-ONE can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. The chlorination of the indole ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent .
Analyse Des Réactions Chimiques
1-{8-CHLORO-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-3-(4-METHOXYPHENYL)PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The chlorinated indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Applications De Recherche Scientifique
1-{8-CHLORO-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-3-(4-METHOXYPHENYL)PROPAN-1-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-{8-CHLORO-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-3-(4-METHOXYPHENYL)PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the activity of receptors involved in immune responses. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
1-{8-CHLORO-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-3-(4-METHOXYPHENYL)PROPAN-1-ONE can be compared with other similar compounds, such as:
2-Chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one: This compound has a similar indole core but lacks the methoxyphenyl group, which may result in different biological activities.
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure but differ in their functional groups and biological activities.
The uniqueness of 1-{8-CHLORO-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-3-(4-METHOXYPHENYL)PROPAN-1-ONE lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H21ClN2O2 |
|---|---|
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C21H21ClN2O2/c1-26-16-6-2-14(3-7-16)4-9-21(25)24-11-10-20-18(13-24)17-12-15(22)5-8-19(17)23-20/h2-3,5-8,12,23H,4,9-11,13H2,1H3 |
Clé InChI |
GBJVXNVMDFKKAV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B14976814.png)
![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B14976821.png)

![N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B14976832.png)

![4-Methyl-6-(3-methylphenyl)-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14976849.png)
![2-[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14976862.png)
![1-methyl-N~4~-(2-methylphenyl)-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14976869.png)


![N-(3-Chloro-2-methylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B14976886.png)
![N-(3,4-Dimethoxyphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B14976898.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B14976904.png)
![N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14976911.png)
